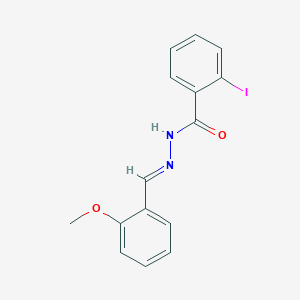
9H-Fluorene, 9-((4-methoxyphenyl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 9-((4-methoxyphenyl)methylene)-: is an organic compound with the molecular formula C21H16O and a molecular weight of 284.35 g/mol It is a derivative of fluorene, substituted with a methoxyphenyl group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- typically involves the reaction of fluorene with 4-methoxybenzaldehyde in the presence of a base. One common method is the Wittig reaction , where a phosphonium ylide reacts with the aldehyde to form the desired product . The reaction conditions often include:
Solvent: Ether or THF
Temperature: Room temperature to reflux
Catalyst: n-Butyllithium or other strong bases
Industrial Production Methods:
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
9H-Fluorene, 9-((4-methoxyphenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form the corresponding alcohols.
Substitution: Undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry:
In chemistry, 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
While specific biological and medicinal applications are not well-documented, compounds with similar structures have been studied for their potential use as pharmaceuticals and bioactive agents. The methoxyphenyl group can enhance the compound’s ability to interact with biological targets.
Industry:
In industry, this compound may be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action for 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity and specificity, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 9H-Fluorene, 9-methylene-
- Spiro[fluorene-9,9’-xanthene]-2,7-diamine
Comparison:
Compared to these similar compounds, 9H-Fluorene, 9-((4-methoxyphenyl)methylene)- is unique due to its specific substitution pattern, which can influence its reactivity and applications. For example, the presence of the methoxy group can enhance its solubility and reactivity in certain chemical reactions .
Propriétés
Numéro CAS |
2871-87-6 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
9-[(4-methoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C21H16O/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14H,1H3 |
Clé InChI |
NKNOIHZBUJIRRY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970295.png)
![Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate](/img/structure/B11970310.png)
![allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970315.png)
![7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene](/img/structure/B11970318.png)
![allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970336.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11970348.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11970350.png)
![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11970355.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970367.png)
![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11970374.png)
![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11970385.png)
![5-(2-bromophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11970395.png)
![6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11970400.png)
